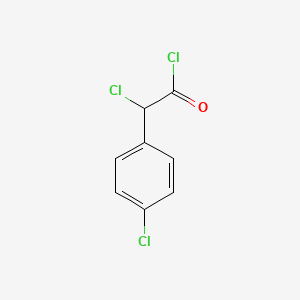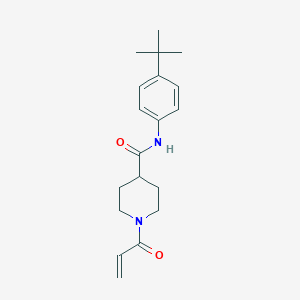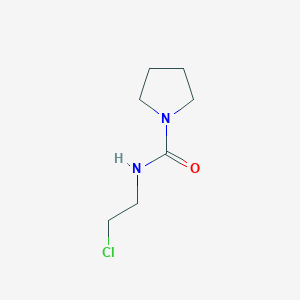
alpha-Chloro-alpha-(4-chlorophenyl)-acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-chloro-alpha-(4-chlorophenyl)-acetyl chloride is a type of organic compound. It likely contains a chloroacetyl group (-COCH2Cl), which is a functional group containing a carbonyl group (C=O) and a chloromethyl group (-CH2Cl). This compound also has a 4-chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached to the 4th carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely include a six-membered aromatic ring (from the 4-chlorophenyl group) and a chloroacetyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Without specific information, it’s difficult to provide a detailed properties analysis for this compound .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways
- Alpha-Chloro-alpha-(4-chlorophenyl)-acetyl chloride is involved in the metabolism of DDT and DDD. It is proposed that it forms by hydroxylation at the chlorinated sp3-side chain carbon of DDD to produce 2,2-bis(p-chlorophenyl)acetyl chloride, which is then hydrolyzed to DDA (Gold & Brunk, 1982).
Synthesis and Chemical Transformations
- The compound has been used in the improved synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, demonstrating its utility in organic synthesis (Wang Guo-hua, 2008).
- It is involved in the synthesis of various heterocycles, as demonstrated in a study exploring the reaction of 2,2,4,4-Tetramethyl-3-thioxocyclobutanone with gaseous chlorine to yield stable alpha-chloro sulfenyl chloride (Mlostoń, Majchrzak, Senning, & Søtofte, 2002).
Glycosylation Reactions
- This compound plays a role in the synthesis of carbohydrate derivatives. It has been used in the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Organic Acid Distribution
- Research on the octanol-water distributions of environmentally significant organic acid compounds, including 4-chloro-alpha-(4-chlorophenyl)benzeneacetic acid, helps in understanding the environmental behavior of such compounds (Jafvert, Westall, Grieder, & Schwarzenbach, 1990).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-2-(4-chlorophenyl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPFZQIHJGMFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole](/img/structure/B2474409.png)
![N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2474410.png)


![1-[5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2474413.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2474415.png)

![2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2474418.png)
![(E)-3-(3,5-dimethoxyanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2474420.png)

